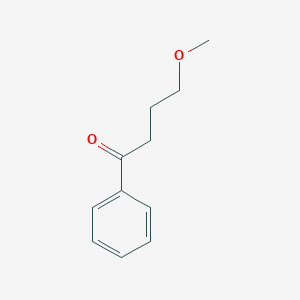

4-Methoxy-1-phenylbutan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

34904-87-5 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-methoxy-1-phenylbutan-1-one |

InChI |

InChI=1S/C11H14O2/c1-13-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChI Key |

JCGZWVZIZNKUHN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 1 Phenylbutan 1 One and Analogues

Direct Synthesis Strategies

Direct synthesis strategies involve the formation of the target ketone in a single key bond-forming step, often by coupling two precursor molecules.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. masterorganicchemistry.comyoutube.comyoutube.comchadsprep.comhmhco.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com The Lewis acid activates the acylating agent, generating a highly reactive acylium ion that is then attacked by the electron-rich aromatic ring. youtube.com

In the context of 4-Methoxy-1-phenylbutan-1-one, this would typically involve the acylation of benzene (B151609) with 4-methoxybutyryl chloride or a related derivative. The methoxy (B1213986) group on the acyl chain does not significantly interfere with the reaction, allowing for the direct formation of the desired ketone. A key advantage of Friedel-Crafts acylation is that it avoids the carbocation rearrangements that can sometimes plague Friedel-Crafts alkylation reactions. masterorganicchemistry.com

A laboratory experiment demonstrating this principle involves the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride and aluminum chloride to produce 4'-methoxypropiophenone. youtube.com This reaction highlights the directing effect of the methoxy group on the anisole ring, which guides the incoming acyl group primarily to the para position. youtube.com

| Reactants | Catalyst | Product | Reference |

| Benzene, Acetyl chloride | AlCl₃ | Acetophenone (B1666503) | hmhco.com |

| Anisole, Propionyl chloride | AlCl₃ | 4'-Methoxypropiophenone | youtube.com |

Utilization of Carboxylic Acid Derivatives as Precursors

Carboxylic acid derivatives serve as versatile precursors for the synthesis of ketones. One common approach involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a carboxylic acid derivative like a nitrile or an ester. For instance, reacting a Grignard reagent with a nitrile, followed by hydrolysis, yields a ketone. hmhco.com

Another strategy involves the use of lithium dialkylcuprates (Gilman reagents), which react with acyl chlorides at low temperatures to produce ketones in good yields. hmhco.com This method is particularly useful for its high functional group tolerance.

Furthermore, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved through a catalyst-free Doebner reaction involving anilines, pyruvic acid, and various aldehydes. cbijournal.com While not a direct synthesis of the target compound, this illustrates the broader utility of carboxylic acid derivatives in constructing complex molecules containing keto-functionalities. Research has also been conducted on the synthesis of various other carboxylic acid derivatives. researchgate.netosti.govnih.govrsc.org

Indirect Synthetic Routes

Indirect synthetic routes to ketones often involve a series of reactions, sometimes performed in a single pot (one-pot synthesis), to build the target molecule from simpler starting materials.

Convergent Synthesis from Substituted Alcohols via Cascade Reactions

Convergent synthesis strategies that utilize substituted alcohols as starting materials offer an efficient pathway to ketones through cascade reactions. These multi-step sequences, often catalyzed by a single catalyst system, can proceed without the isolation of intermediates, enhancing atom economy and reducing waste.

A powerful one-pot strategy for ketone synthesis involves a domino sequence of dehydrogenation, aldol (B89426) condensation, and hydrogenation. nih.gov In this process, a primary alcohol is first dehydrogenated to an aldehyde. This aldehyde then undergoes an aldol condensation with a ketone, and the resulting α,β-unsaturated ketone is subsequently hydrogenated to the saturated ketone. libretexts.orgncert.nic.in

This type of cascade reaction has been successfully applied to the synthesis of various ketones from olefins, demonstrating high chemo- and regioselectivity. nih.gov The reaction is typically catalyzed by a rhodium phosphine (B1218219)/base-acid catalyst system. nih.gov The aldol condensation step itself is a fundamental carbon-carbon bond-forming reaction that can be catalyzed by either acid or base. libretexts.orgncert.nic.in The initial aldol addition product, a β-hydroxy ketone, readily dehydrates upon heating to form the conjugated enone, which is then hydrogenated. libretexts.orgncert.nic.in

Research into the catalytic conversion of biomass-derived aldehydes and ketones to aviation fuels has also utilized aldol condensation followed by hydrodeoxygenation, highlighting the versatility of this reaction sequence. researchgate.net

| Reaction Sequence | Catalyst System | Key Intermediates | Final Product Type | Reference |

| Dehydrogenation-Aldol Condensation-Hydrogenation | Rhodium phosphine/base-acid | Aldehyde, α,β-unsaturated ketone | Saturated Ketone | nih.gov |

The development of multi-functional catalysts has enabled efficient one-pot syntheses of ketones from readily available starting materials like alcohols. These catalysts can facilitate multiple distinct reaction steps, such as oxidation and coupling, within a single reaction vessel.

For example, a dual photo/cobalt catalysis system has been developed for the direct synthesis of ketones from primary alcohols and alkenes. scribd.com This method proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance. Another approach utilizes a decatungstate photocatalyst for the formal dehydrogenative coupling of aldehydes with non-activated hydrocarbons, followed by in-situ oxidation of the resulting alcohol to the ketone. jst.go.jp

Iron-catalyzed acceptorless dehydrogenative coupling of alcohols and ketones has also been reported as a method for the synthesis of α,β-unsaturated ketones. mdpi.com This process is tolerant to a variety of functional groups on both the alcohol and ketone substrates. Furthermore, metal-free oxidation systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) and a co-oxidant like Oxone, have proven effective for the catalytic synthesis of aldehydes and ketones from alcohols under mild conditions. cmu.edu These systems are notable for their tolerance of sensitive protecting groups. cmu.edu

| Catalytic System | Reactants | Reaction Type | Key Advantage | Reference |

| Dual Photo/Cobalt | Primary Alcohols, Alkenes | Dehydrogenative Coupling/Oxidation | Mild conditions, broad scope | scribd.com |

| Decatungstate Photocatalyst | Aldehydes, Non-activated Hydrocarbons | Dehydrogenative Coupling/Oxidation | High atom economy, sustainable | jst.go.jp |

| Iron-based | Alcohols, Ketones | Acceptorless Dehydrogenative Coupling | Tolerance of sensitive functional groups | mdpi.com |

| TEMPO/Oxone | Alcohols | Metal-free Oxidation | Mild conditions, tolerance of sensitive groups | cmu.edu |

Transformations from Related Phenylketone Precursors

Conversion from Halogenated Butanones (e.g., 4-Chloro-1-phenylbutan-1-one)

A primary route to synthesizing 4-methoxy-1-phenylbutan-1-one involves the nucleophilic substitution of a halogen atom on a precursor molecule. A common starting material for this process is 4-chloro-1-phenylbutan-1-one. nih.gov In this reaction, the chlorine atom, which is electronegative, creates a positive dipole on the carbon to which it is attached, making it susceptible to attack by a nucleophile.

Sodium methoxide (B1231860) is frequently employed as the nucleophile in this synthesis. The methoxide ion (CH₃O⁻) displaces the chloride ion (Cl⁻) in a classic SN2 reaction mechanism. This one-step process involves the backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the substitution reaction. The final product is 4-methoxy-1-phenylbutan-1-one, with sodium chloride as a byproduct.

The efficiency of this conversion is influenced by factors such as reaction temperature, concentration of reactants, and the choice of solvent. The use of related halogenated butanones, such as those containing bromine or iodine, can also be effective, as bromide and iodide are excellent leaving groups.

Reactions of Weinreb Amides to Form Ketone Derivatives

The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, provides a versatile and reliable method for the synthesis of ketones, including 4-methoxy-1-phenylbutan-1-one and its analogs. wikipedia.orgwenxuecity.com This method is particularly advantageous as it prevents the common issue of over-addition that occurs when organometallic reagents react with other acyl compounds like esters or acid chlorides, which can lead to the formation of alcohols instead of the desired ketone. wenxuecity.comumich.edu

The synthesis begins with the formation of a Weinreb-Nahm amide, which is an N-methoxy-N-methylamide. mychemblog.comorientjchem.orgresearchgate.net This can be prepared from a carboxylic acid, acid chloride, or ester. researchgate.net For the synthesis of 4-methoxy-1-phenylbutan-1-one, the required Weinreb amide would be N,4-dimethoxy-N-methylbutanamide. This amide is then treated with an organometallic reagent, such as a Grignard reagent (e.g., phenylmagnesium bromide) or an organolithium reagent (e.g., phenyllithium). wikipedia.orgumich.edutcichemicals.com

The key to the success of the Weinreb-Nahm synthesis lies in the stability of the tetrahedral intermediate formed during the reaction. wikipedia.org The N-methoxy and N-methyl groups on the amide chelate to the metal ion of the organometallic reagent, forming a stable five-membered cyclic intermediate. mychemblog.com This intermediate is stable at low temperatures and does not collapse until an acidic workup is performed, thus preventing the addition of a second equivalent of the organometallic reagent. wikipedia.orgumich.edu Upon workup, the intermediate is hydrolyzed to yield the desired ketone.

The Weinreb-Nahm synthesis is compatible with a wide range of functional groups, making it a highly versatile tool in organic synthesis. wikipedia.orgwenxuecity.com

Table 1: Examples of Weinreb Ketone Synthesis

| Amide Precursor | Organometallic Reagent | Product | Yield (%) |

| N,4-dimethoxy-N-methylbutanamide | Phenylmagnesium bromide | 4-Methoxy-1-phenylbutan-1-one | High |

| N-methoxy-N-methylbenzamide | Propylmagnesium bromide | 1-Phenylbutan-1-one | High |

| 3-Bromo-N-methoxy-N-methylbenzamide | Butyllithium | 3-Bromo-1-phenylpentan-1-one | 81 |

| N-methoxy-N-methyl-4-pentenamide | Phenyllithium | 1-Phenyl-4-penten-1-one | High |

β-Substitution Reactions of β,γ-Unsaturated Ketones to form β-Methoxy Ketones

The synthesis of β-methoxy ketones can be achieved through the β-substitution of β,γ-unsaturated ketones. One method involves a Lewis acid-promoted reaction. When a β,γ-unsaturated ketone is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in methanol (B129727), it can undergo isomerization to the more stable α,β-unsaturated ketone in situ. researchgate.net

Following this isomerization, a 1,4-addition (conjugate addition) of methanol to the α,β-unsaturated ketone occurs. The Lewis acid activates the carbonyl group, making the β-carbon more electrophilic and susceptible to nucleophilic attack by methanol. The resulting enol intermediate is then protonated to yield the final β-methoxy ketone. researchgate.net This one-pot reaction provides a convenient route to these compounds in high yields. researchgate.net

Another approach involves the oxymercuration-demercuration of β,γ-unsaturated ketones. In this two-step process, the alkene is first treated with mercury(II) acetate (B1210297) in methanol. This results in the addition of a methoxy group and a mercury(II) acetate group across the double bond, with the methoxy group adding to the more substituted carbon (Markovnikov's rule). The subsequent demercuration step, typically achieved with sodium borohydride (B1222165), replaces the mercury-containing group with a hydrogen atom, yielding the β-methoxy ketone.

Conjugate Addition Strategies for Methoxy-Substituted Ketones

Conjugate addition, also known as Michael addition, is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. pressbooks.pubmasterorganicchemistry.comwikipedia.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. pressbooks.publibretexts.orglibretexts.org The driving force for this reaction is the formation of a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me

For the synthesis of methoxy-substituted ketones, methanol or a methoxide salt can be used as the nucleophile. The reaction is typically catalyzed by a base, which deprotonates the methanol to generate the more nucleophilic methoxide ion. This methoxide then attacks the β-carbon of the α,β-unsaturated ketone. The resulting enolate intermediate is then protonated by the solvent or upon acidic workup to give the final β-methoxy ketone product. masterorganicchemistry.com

A classic example is the addition of sodium methoxide to benzalacetophenone (chalcone). orgsyn.org The methoxide adds to the β-carbon of the chalcone (B49325), and subsequent protonation yields 3-methoxy-1,3-diphenylpropan-1-one. nih.gov The success of the conjugate addition is dependent on the nature of the α,β-unsaturated ketone and the reaction conditions. Steric hindrance around the β-carbon can impede the reaction.

Table 2: Examples of Conjugate Addition for Methoxy-Substituted Ketones

| α,β-Unsaturated Ketone | Nucleophile | Product |

| Benzalacetophenone | Sodium Methoxide | 3-Methoxy-1,3-diphenylpropan-1-one |

| 3-Buten-2-one | Methanol | 4-Methoxybutan-2-one |

| Phenyl vinyl ketone | Sodium Methoxide | 3-Methoxy-1-phenylpropan-1-one |

| 2-Cyclohexen-1-one | Methanol | 3-Methoxycyclohexanone |

Reactivity and Chemical Transformations of 4 Methoxy 1 Phenylbutan 1 One

Carbonyl Group Reactivity

The carbonyl group in 4-Methoxy-1-phenylbutan-1-one is a primary site for chemical reactions, characterized by its electrophilicity and the ability to undergo nucleophilic attack.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a variety of functional groups. While specific studies on 4-Methoxy-1-phenylbutan-1-one are not extensively documented, the principles of nucleophilic addition to ketones are well-established. For instance, in related systems, Michael-type nucleophilic additions have been studied, where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov This type of conjugate addition occurs when the ketone is part of a larger conjugated system. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol. The reactivity of the ketone towards nucleophiles is influenced by both steric and electronic factors.

Condensation and Cycloaddition Reactions

Condensation reactions, such as the aldol (B89426) condensation, are important carbon-carbon bond-forming reactions. These reactions involve the enolate of a carbonyl compound reacting with another carbonyl compound. For example, the Claisen-Schmidt condensation, a type of aldol condensation, has been reported for the closely related compound 4-methoxyacetophenone with various benzaldehydes. jocpr.com This reaction typically proceeds under basic conditions to form chalcone (B49325) derivatives. jocpr.com Although direct examples with 4-Methoxy-1-phenylbutan-1-one are scarce in the literature, its potential to undergo similar condensation reactions is high given the presence of alpha-hydrogens.

Cycloaddition reactions involving ketones are less common but can occur under specific conditions, often photochemically. These reactions can lead to the formation of cyclic ethers or other heterocyclic systems.

Oxidation and Reduction Pathways

The carbonyl group of 4-Methoxy-1-phenylbutan-1-one can be either oxidized or reduced, leading to different functional groups.

Reduction: The reduction of the ketone functionality to a secondary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. masterorganicchemistry.comnumberanalytics.comyoutube.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. numberanalytics.comyoutube.com Subsequent workup with a protic solvent yields the corresponding alcohol, 1-(4-methoxyphenyl)butan-1-ol.

| Reactant | Reagent | Product | Reaction Type |

| 4-Methoxy-1-phenylbutan-1-one | Sodium Borohydride (NaBH₄) | 1-(4-Methoxyphenyl)butan-1-ol | Reduction |

Oxidation: The oxidation of ketones can be more challenging and can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group. A well-known oxidation reaction for methyl ketones is the haloform reaction. For instance, the oxidation of 4'-methoxyacetophenone, a close analog, to 4-methoxybenzoic acid using sodium hypochlorite (B82951) (NaOCl) is a classic example of a haloform reaction. quizlet.com This reaction proceeds through the formation of a trihalomethyl intermediate. While 4-Methoxy-1-phenylbutan-1-one is not a methyl ketone, other stronger oxidizing agents could potentially cleave the molecule.

Esterification and Hydroxylation Reactions

Direct esterification of the carbonyl group of a ketone is not a standard reaction. However, related transformations can be achieved. For example, the Baeyer-Villiger oxidation of a ketone can yield an ester. This reaction typically involves a peroxy acid and results in the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom.

Hydroxylation at the carbonyl carbon is not a typical reaction pathway. Nucleophilic addition of hydroxide (B78521) would lead to a hydrate, which is generally unstable for simple ketones.

Alpha-Carbon Functionalization

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl group. This allows for a range of functionalization reactions.

Enolate Chemistry and Alkylation Strategies

The protons on the alpha-carbons of ketones are acidic and can be removed by a strong base to form a resonance-stabilized intermediate called an enolate. organicchemistrytutor.comfiveable.me The formation of the enolate is a crucial step in many carbon-carbon bond-forming reactions.

The alkylation of enolates is a powerful method for the synthesis of more complex molecules. fiveable.melibretexts.orglumenlearning.com This reaction involves the nucleophilic attack of the enolate on an alkyl halide in an SN2 reaction. libretexts.orglumenlearning.com The choice of base and reaction conditions can influence which alpha-proton is removed in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. organicchemistrytutor.comlumenlearning.com For a ketone like 4-Methoxy-1-phenylbutan-1-one, which has two different alpha-carbons, regioselective alkylation could be achieved. Using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, while a smaller, weaker base at higher temperatures can lead to the more substituted (thermodynamic) enolate. organicchemistrytutor.comlumenlearning.com

| Reactant | Reagents | Intermediate | Product |

| 4-Methoxy-1-phenylbutan-1-one | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | α-Alkylated Ketone |

While specific examples of the alkylation of 4-Methoxy-1-phenylbutan-1-one are not prevalent in the literature, the general principles of enolate chemistry provide a clear framework for its potential in synthetic applications.

Hydrogen Borrowing Catalysis for α-Alkylation

Hydrogen borrowing catalysis has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds. unblog.frlibretexts.org This strategy enables the use of alcohols as alkylating agents, with water being the only byproduct. unblog.fr The general mechanism involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which "borrows" hydrogen in the process. This in situ-generated carbonyl compound then undergoes a condensation reaction with a nucleophile, followed by hydrogenation of the resulting intermediate by the catalyst, which returns the borrowed hydrogen. unblog.frwikipedia.org

For 4-methoxy-1-phenylbutan-1-one, the α-carbon to the carbonyl group possesses acidic protons that can be abstracted, allowing the molecule to act as a nucleophile. In the presence of a suitable transition metal catalyst (e.g., based on iridium or ruthenium) and a primary alcohol, α-alkylation can be achieved. chem-station.comnih.gov For instance, reaction with a simple primary alcohol like ethanol (B145695) would introduce an ethyl group at the C2 position.

The process is initiated by the catalyst dehydrogenating the primary alcohol to its corresponding aldehyde. This is followed by an aldol condensation with the enolate of 4-methoxy-1-phenylbutan-1-one. The resulting α,β-unsaturated ketone intermediate is then reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. An enantioconvergent variation of this reaction has been described for similar ketones, utilizing a chiral iridium catalyst to produce highly enantioenriched β-substituted products from racemic secondary alcohols. nih.gov

| Alcohol Reactant | Catalyst System | Expected Product |

|---|---|---|

| Ethanol | Iridium or Ruthenium Complex | 2-Ethyl-4-methoxy-1-phenylbutan-1-one |

| Benzyl (B1604629) Alcohol | Iridium or Ruthenium Complex | 2-Benzyl-4-methoxy-1-phenylbutan-1-one |

| Propan-1-ol | Iridium or Ruthenium Complex | 4-Methoxy-2-propyl-1-phenylbutan-1-one |

Aromatic Ring Transformations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes an organolithium reagent, typically n-butyllithium or sec-butyllithium, to deprotonate a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG coordinates to the lithium atom, directing deprotonation to the adjacent proton.

In 4-methoxy-1-phenylbutan-1-one, the phenyl ring is substituted with a benzoyl group, which is generally a meta-director and deactivating towards electrophilic substitution. organic-chemistry.org However, in the context of DoM, the directing effects are different. The carbonyl group of the ketone can act as a directing group, but the methoxy (B1213986) group on the side chain does not directly influence the aromatic ring's metalation. The primary directing influence on the phenyl ring is the acyl group. However, the carbonyl oxygen's directing ability is considered weak. In competition with other potential sites, such as the α-protons of the ketone, aromatic metalation requires careful selection of reagents and conditions.

Should metalation occur on the phenyl ring, the acyl group would direct the lithiation to the ortho position (C2 or C6). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

| Directing Group | Position of Lithiation | Subsequent Reaction with Electrophile (E+) | Product |

|---|---|---|---|

| Acyl Group | ortho (C2/C6) | Quenching with E+ | 1-(2-E-phenyl)-4-methoxybutan-1-one |

The Friedel-Crafts acylation reaction is a classic method for forming aryl ketones. The reverse reaction, known as a retro-Friedel-Crafts acylation, involves the cleavage of the bond between the aromatic ring and the acyl group. This reaction is typically promoted by a strong Lewis acid under forcing conditions. For certain β-substituted ketones, this cleavage can be a useful synthetic transformation. nih.gov In the case of 4-methoxy-1-phenylbutan-1-one, treatment with a strong Lewis acid like aluminum chloride could potentially lead to the cleavage of the bond between the phenyl ring and the carbonyl carbon, yielding benzene (B151609) and a 4-methoxybutanoyl cation, which would likely be trapped or react further.

The phenyl ring of 4-methoxy-1-phenylbutan-1-one is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituent.

Electrophilic Aromatic Substitution: The acyl group (-CO-R) is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). organic-chemistry.orgwpmucdn.com It deactivates the ring towards attack by electrophiles by inductively withdrawing electron density and by resonance. Therefore, under typical EAS conditions (e.g., nitration, halogenation, sulfonation), substitution would be expected to occur primarily at the meta-position (C3 or C5) relative to the acyl group. The reaction would require harsher conditions compared to benzene itself due to the deactivating nature of the acyl group. wpmucdn.commnstate.edu

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution (NAS) to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, and there must be a good leaving group present. nih.gov The acyl group is electron-withdrawing, which would favor NAS. If a leaving group, such as a halogen, were present on the ring, particularly at the ortho or para positions, it could be displaced by a strong nucleophile. nih.govyoutube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.govyoutube.com In the absence of a leaving group on the phenyl ring of 4-methoxy-1-phenylbutan-1-one, standard NAS reactions are not feasible.

| Reaction Type | Directing Group Effect | Favored Position of Substitution |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Acyl group (meta-director) | meta (C3/C5) |

| Nucleophilic Aromatic Substitution (NAS) | Acyl group (ortho, para-director for nucleophilic attack) | ortho (C2/C6) or para (C4) (requires a leaving group) |

Photochemical Rearrangements and Cleavages

Ketones are known to undergo characteristic photochemical reactions upon absorption of UV light. The most common of these are the Norrish Type I and Norrish Type II reactions. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-cleavage) of the bond between the carbonyl carbon and one of the adjacent α-carbons. youtube.comwikipedia.org For 4-methoxy-1-phenylbutan-1-one, this could lead to two possible fragmentation pathways:

Cleavage of the C1-C2 bond to form a benzoyl radical and a 3-methoxypropyl radical.

Cleavage of the bond between the carbonyl carbon and the phenyl ring to form a 4-methoxybutanoyl radical and a phenyl radical.

The resulting radicals can then undergo various secondary reactions, such as recombination, disproportionation, or decarbonylation.

Norrish Type II Reaction: This reaction is an intramolecular process that occurs in ketones possessing a γ-hydrogen atom. researchgate.net 4-Methoxy-1-phenylbutan-1-one has γ-hydrogens on the C4 carbon. Upon photochemical excitation, the carbonyl oxygen can abstract a γ-hydrogen via a six-membered ring transition state, forming a 1,4-biradical intermediate. researchgate.net This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (Yang cyclization) or fragment to yield an enol and an alkene. researchgate.net In this case, fragmentation would likely produce acetophenone (B1666503) (after tautomerization of the enol) and ethylene, with the methoxy group being part of the cleaved fragment.

Carbon-Carbon Bond Cleavage and Homologation Reactions

Carbon-Carbon Bond Cleavage: Besides photochemical reactions and retro-Friedel-Crafts acylation, another important C-C bond cleavage reaction for ketones is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chem-station.com The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

For 4-methoxy-1-phenylbutan-1-one, the two groups attached to the carbonyl are a phenyl group and a 3-methoxypropyl group (a primary alkyl group). Based on the migratory aptitude, the phenyl group is expected to migrate preferentially over the primary alkyl group. organic-chemistry.org This would result in the formation of phenyl 4-methoxybutanoate.

Homologation Reactions: Homologation refers to any reaction that extends a carbon chain by a single repeating unit, typically a methylene (B1212753) (-CH2-) group. uwindsor.ca One of the most common methods for the homologation of ketones is the Wittig reaction. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). For 4-methoxy-1-phenylbutan-1-one, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would replace the carbonyl oxygen with a methylene group, yielding 4-methoxy-1-phenylbut-1-ene. By using different substituted ylides, a variety of alkenes can be synthesized from the parent ketone.

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA | Phenyl 4-methoxybutanoate |

| Wittig Reaction | Ph3P=CH2 | 4-methoxy-1-phenylbut-1-ene |

Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 1 Phenylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation, offering detailed insight into the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of 4-Methoxy-1-phenylbutan-1-one, recorded in a solvent like deuterochloroform (CDCl₃), the protons of the phenyl group attached to the carbonyl function appear as the most downfield signals. The two protons ortho to the carbonyl group are typically observed as a multiplet around 7.95 ppm, while the meta and para protons resonate as a more complex multiplet between 7.45 and 7.55 ppm.

The aliphatic chain provides several distinct signals. The methylene (B1212753) protons (–CH₂–) immediately adjacent to the electron-withdrawing carbonyl group are deshielded and appear as a triplet at approximately 3.06 ppm. The central methylene protons are found further upfield, presenting as a quintet around 2.05 ppm. The methylene group attached to the ether oxygen resonates as a triplet near 3.59 ppm. Finally, the three protons of the methoxy (B1213986) (–OCH₃) group appear as a sharp singlet at about 3.32 ppm, as they have no adjacent protons to couple with.

Table 1: ¹H NMR Data for 4-Methoxy-1-phenylbutan-1-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho- to C=O) | ~7.95 | Multiplet |

| Aromatic (meta-, para- to C=O) | ~7.45-7.55 | Multiplet |

| -CO-CH₂ -CH₂- | ~3.06 | Triplet |

| -CH₂-CH₂ -CH₂- | ~2.05 | Quintet |

| -CH₂ -O-CH₃ | ~3.59 | Triplet |

| -O-CH₃ | ~3.32 | Singlet |

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Signal Assignments

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon (C=O) is highly deshielded and gives a characteristic signal far downfield, typically around 199.0 ppm. The carbons of the aromatic ring appear in the 128.0 to 137.0 ppm region. The carbon atom to which the acyl group is attached (ipso-carbon) is found near 136.8 ppm.

In the aliphatic region, the carbon of the methoxy group (–OCH₃) resonates at approximately 58.6 ppm. The methylene carbon bonded to the ether oxygen (–CH₂–O) is observed around 72.0 ppm. The methylene carbon alpha to the carbonyl group (–CO–CH₂–) appears at about 38.0 ppm, and the central methylene carbon (–CH₂–CH₂–CH₂–) is the most shielded of the methylene carbons, with a signal around 25.0 ppm.

Table 2: ¹³C NMR Data for 4-Methoxy-1-phenylbutan-1-one

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~199.0 |

| Aromatic (C -ipso) | ~136.8 |

| Aromatic (C H) | ~128.0-133.0 |

| -C H₂-O-CH₃ | ~72.0 |

| -O-C H₃ | ~58.6 |

| -CO-C H₂- | ~38.0 |

| -CH₂-C H₂-CH₂- | ~25.0 |

Advanced NMR Techniques (e.g., HSQC, COSY) for Structural Confirmation

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to confirm the assignments made from 1D spectra.

A COSY spectrum establishes proton-proton (¹H-¹H) coupling relationships. For 4-Methoxy-1-phenylbutan-1-one, it would show a cross-peak connecting the triplet at ~3.06 ppm with the quintet at ~2.05 ppm, confirming the adjacency of the first two methylene groups. Another correlation would be seen between the quintet at ~2.05 ppm and the triplet at ~3.59 ppm, linking the second and third methylene groups of the butane (B89635) chain.

An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would unambiguously link the proton signals to their respective carbon signals listed in the tables above, solidifying the structural assignment. For example, the proton singlet at ~3.32 ppm would correlate to the carbon signal at ~58.6 ppm, confirming the methoxy group assignment.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Ketone and Methoxy Groups

IR spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation. The spectrum of 4-Methoxy-1-phenylbutan-1-one is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the ketone, appearing around 1685 cm⁻¹. The conjugation with the phenyl ring slightly lowers this frequency from that of a simple aliphatic ketone.

The presence of the ether linkage is confirmed by strong C–O stretching bands. An asymmetric C–O–C stretch is typically observed in the 1250-1200 cm⁻¹ region, while a symmetric stretch appears near 1050-1000 cm⁻¹. Additionally, C–H stretching vibrations for the aromatic protons are seen just above 3000 cm⁻¹, while the aliphatic C–H stretches are found just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for 4-Methoxy-1-phenylbutan-1-one

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Ketone C=O Stretch | ~1685 | Strong |

| Asymmetric C-O-C Stretch | ~1220 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Medium |

Mass Spectrometry (MS): Fragmentation Patterns and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the molecular weight and, through fragmentation, clues to the molecule's structure. For 4-Methoxy-1-phenylbutan-1-one (C₁₁H₁₄O₂), the molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 178.

The most characteristic fragmentation pathway for this molecule is alpha-cleavage, breaking the bond between the carbonyl group and the alkyl chain. libretexts.orgmiamioh.edu This generates the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak (the most intense peak) in the spectrum. miamioh.edunist.gov The loss of the benzoyl group would leave a fragment that could lead to the ion at m/z 73. Another common fragmentation is the McLafferty rearrangement, which can produce a characteristic fragment ion at m/z 120. miamioh.edu A smaller fragment at m/z 45, corresponding to [CH₂OCH₃]⁺, can also be observed.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion. For a molecular formula of C₁₁H₁₄O₂, the calculated monoisotopic mass is 178.0994 Da. An HRMS measurement confirming this value provides unequivocal evidence for the elemental composition of the molecule. nih.gov

Table 4: Principal Mass Spectrometry Fragments for 4-Methoxy-1-phenylbutan-1-one

| m/z Value | Proposed Fragment Ion |

|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) |

| 120 | [C₈H₈O]⁺ (From McLafferty Rearrangement) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 45 | [C₂H₅O]⁺ |

Electronic Absorption Spectroscopy (UV/Vis): Chromophore Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The key chromophore (light-absorbing part) in 4-Methoxy-1-phenylbutan-1-one is the benzoyl group, where the phenyl ring is conjugated with the carbonyl group.

The spectrum typically displays two primary absorption bands. A strong absorption (high molar absorptivity) is observed at a shorter wavelength, around 240-250 nm, which corresponds to an allowed π → π* transition within the conjugated system. researchgate.netphyschemres.org A second, much weaker absorption band appears at a longer wavelength, approximately 280 nm, and is assigned to the formally forbidden n → π* transition of the non-bonding electrons on the carbonyl oxygen. researchgate.net The solvent can influence the exact position (λmax) of these absorptions.

Table 5: UV/Vis Absorption Maxima for 4-Methoxy-1-phenylbutan-1-one

| Electronic Transition | Approximate Wavelength (λmax, nm) |

|---|---|

| π → π* | ~245 |

| n → π* | ~280 |

X-ray Crystallography: Solid-State Structure and Conformational Analysis

For related but structurally distinct compounds, X-ray diffraction studies have provided valuable insights into their molecular geometries. For instance, studies on various substituted chalcones and other ketone derivatives have detailed how different functional groups and crystalline packing forces influence their conformations. However, direct extrapolation of these findings to 4-Methoxy-1-phenylbutan-1-one is not feasible without specific experimental data.

Spectroscopic Data

A thorough review of scientific databases has not yielded experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) spectra specifically for 4-Methoxy-1-phenylbutan-1-one. While predicted spectral data can be generated through computational methods, the user's request for an article based on detailed research findings necessitates experimental data.

To provide context, the following sections describe the type of information that would be expected from each spectroscopic technique, and where available, data for structurally related compounds is presented for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A proton NMR spectrum for 4-Methoxy-1-phenylbutan-1-one would be expected to show distinct signals for the protons on the phenyl ring, the methylene groups of the butane chain, and the methoxy group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide detailed information about the electronic environment and connectivity of the hydrogen atoms.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic, methoxy).

Infrared (IR) Spectroscopy

An IR spectrum of 4-Methoxy-1-phenylbutan-1-one would be characterized by specific absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions would include:

A strong absorption band for the carbonyl (C=O) group of the ketone, typically in the region of 1680-1700 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, usually appearing in the 2850-3100 cm⁻¹ range.

C-O stretching vibrations for the ether linkage of the methoxy group, expected around 1075-1250 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of 4-Methoxy-1-phenylbutan-1-one. The mass-to-charge ratio (m/z) of the molecular ion peak would confirm the compound's molecular formula (C₁₁H₁₄O₂). The fragmentation pattern, resulting from the cleavage of specific bonds upon ionization, would offer further structural clues.

Mechanistic Investigations of Reactions Involving 4 Methoxy 1 Phenylbutan 1 One

Elucidation of Reaction Pathways

The primary reaction pathway for 4-Methoxy-1-phenylbutan-1-one upon photochemical excitation is the Norrish Type II reaction. This intramolecular process is characteristic of ketones bearing a γ-hydrogen atom. The reaction is initiated by the absorption of a photon, which excites the carbonyl group to a singlet state, followed by intersystem crossing to a more stable triplet state.

The excited carbonyl group then abstracts a hydrogen atom from the γ-carbon, leading to the formation of a 1,4-biradical intermediate. From this key intermediate, two principal reaction pathways emerge:

Fragmentation (β-scission): The 1,4-biradical can undergo cleavage of the bond between the α- and β-carbon atoms. For 4-Methoxy-1-phenylbutan-1-one, this would result in the formation of acetophenone (B1666503) and methoxyethene. The enol form of acetophenone is initially produced and then tautomerizes to the more stable keto form.

Intramolecular Recombination (Yang Cyclization): The two radical centers of the 1,4-biradical can also combine to form a new carbon-carbon bond, leading to the formation of a cyclobutanol (B46151) derivative. In the case of 4-Methoxy-1-phenylbutan-1-one, this pathway yields 1-(4-methoxyphenyl)cyclobutanol.

Another potential, though less common, pathway is the Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon. This would generate two radical fragments: a benzoyl radical and a 3-methoxypropyl radical. These radicals can then undergo various secondary reactions.

Identification of Key Intermediates (e.g., Radical Cations, Carbocations, Oxaphosphetanes)

The central intermediate in the Norrish Type II reaction of 4-Methoxy-1-phenylbutan-1-one is the 1,4-biradical . This species is highly reactive and short-lived, making its direct observation challenging. Its existence is primarily inferred from the final products of the reaction (fragmentation and cyclization products).

While radical cations and carbocations are not primary intermediates in the Norrish Type II pathway under neutral conditions, they can be involved in related photochemical reactions, particularly in the presence of electron acceptors or in acidic media. For instance, photoinduced electron transfer from the excited ketone to a suitable acceptor could generate a radical cation of 4-Methoxy-1-phenylbutan-1-one.

In the context of other reactions, such as acid-catalyzed processes, carbocation intermediates could be formed. For example, protonation of the carbonyl oxygen followed by the loss of a leaving group from the side chain could potentially lead to carbocationic species.

Oxaphosphetanes are key intermediates in the Wittig reaction, a process used to synthesize alkenes from ketones. While not directly related to photochemical reactions, if 4-Methoxy-1-phenylbutan-1-one were to undergo a Wittig reaction to, for instance, introduce a double bond at the carbonyl position, an oxaphosphetane intermediate would be formed from the reaction of the ketone with a phosphorus ylide.

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents can significantly influence the reaction mechanism and product distribution.

In the context of reductions, a bifunctional catalyst with both acidic and basic sites can facilitate the conversion of 4-Methoxy-1-phenylbutan-1-one. For instance, in a Meerwein-Pondorf-Verley (MPV) type reduction, a Lewis acidic metal center (e.g., from a hafnium-based catalyst) would coordinate to the carbonyl oxygen, enhancing its electrophilicity. A basic site on the catalyst would then facilitate the transfer of a hydride from a donor alcohol, reducing the ketone to the corresponding alcohol. Subsequent acid-catalyzed dehydration could then lead to the formation of an alkene.

The choice of solvent can also play a crucial role. Aprotic non-polar solvents are typically used for Norrish Type II reactions to minimize side reactions. In contrast, protic solvents could participate in the reaction, for example, by stabilizing charged intermediates or acting as proton donors or acceptors.

Kinetic and Thermodynamic Considerations in Reaction Control

The competition between the fragmentation and cyclization pathways in the Norrish Type II reaction is governed by kinetic and thermodynamic factors. The relative stability of the transition states leading to each product from the 1,4-biradical intermediate determines the kinetic product distribution.

The conformation of the 1,4-biradical is crucial. For cyclization to occur, the biradical must adopt a conformation where the two radical centers are in close proximity. Fragmentation, on the other hand, is favored by conformations that allow for efficient overlap of the radical p-orbitals with the breaking Cα-Cβ bond.

Thermodynamically, the relative stability of the final products (acetophenone and methoxyethene vs. 1-(4-methoxyphenyl)cyclobutanol) also plays a role, although under photochemical conditions, the reaction is often under kinetic control.

The quantum yield of the reaction, which is the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed, is a key kinetic parameter. It is influenced by the efficiency of intersystem crossing, the rate of γ-hydrogen abstraction, and the partitioning of the 1,4-biradical between the different reaction channels.

Experimental Techniques for Mechanistic Probing

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium at specific positions in the 4-Methoxy-1-phenylbutan-1-one molecule, the movement of atoms during the reaction can be traced.

For instance, to confirm the intramolecular nature of the γ-hydrogen abstraction in the Norrish Type II reaction, a sample of 4-Methoxy-1-phenylbutan-1-one could be synthesized with deuterium atoms specifically at the γ-position. Analysis of the products using techniques like mass spectrometry or NMR spectroscopy would reveal the location of the deuterium atoms. If the fragmentation product, acetophenone, is found to contain deuterium, it would provide strong evidence for the abstraction of the γ-hydrogen.

The kinetic isotope effect (KIE) can also be studied using deuterium labeling. A slower reaction rate for the deuterated compound compared to the non-deuterated one would indicate that the C-H (or C-D) bond is broken in the rate-determining step, which is consistent with the γ-hydrogen abstraction being the rate-limiting step in the formation of the 1,4-biradical.

Table 1: Expected Outcomes of a Deuterium Labeling Experiment for the Norrish Type II Reaction of 4-Methoxy-1-phenylbutan-1-one-γ-d2

| Product | Expected Deuterium Location | Mechanistic Implication |

| Acetophenone | On the methyl group (CH2D-C(O)-Ph) | Confirms intramolecular γ-hydrogen abstraction. |

| Methoxyethene | No deuterium | Consistent with fragmentation at the Cα-Cβ bond. |

| 1-(4-methoxyphenyl)cyclobutanol | On the hydroxyl-bearing carbon | Confirms the origin of the hydroxyl hydrogen from the γ-position. |

Free radical scavenging experiments are employed to detect the presence of free radical intermediates in a reaction. A radical scavenger is a compound that reacts readily with free radicals, thus "trapping" them and preventing them from proceeding along their usual reaction pathway.

In the context of the Norrish Type I reaction of 4-Methoxy-1-phenylbutan-1-one, the addition of a radical scavenger such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) or a stable nitroxide radical like TEMPO would be expected to intercept the initially formed benzoyl and 3-methoxypropyl radicals. This would lead to a decrease in the yield of the normal Norrish Type I products and the formation of new products resulting from the reaction of the radicals with the scavenger. The detection of these new adducts would provide evidence for a radical-mediated pathway.

For the Norrish Type II reaction, since the 1,4-biradical is an intramolecular species, it is less susceptible to being trapped by an intermolecular scavenger. However, a significant decrease in the quantum yield of the reaction in the presence of a high concentration of a radical scavenger could suggest some interaction or quenching of the excited triplet state.

Table 2: Illustrative Data from a Hypothetical Free Radical Scavenging Experiment

| Reaction Condition | Product Yield (e.g., Norrish Type I products) | Product Yield (Radical Adducts) | Interpretation |

| No Scavenger | High | None | Baseline reaction pathway. |

| With Radical Scavenger | Low | High | Indicates the presence of free radical intermediates. |

Stereochemical Aspects of Transformations

The stereochemistry of reactions involving 4-Methoxy-1-phenylbutan-1-one is a critical aspect of its chemical behavior, particularly in the synthesis of chiral molecules. The prochiral nature of the carbonyl group in 4-Methoxy-1-phenylbutan-1-one allows for the formation of a new stereocenter upon nucleophilic addition or reduction, leading to the potential for enantiomerically enriched or pure products. The stereochemical outcome of these transformations is highly dependent on the reaction conditions, the nature of the reagents, and the use of chiral catalysts or auxiliaries.

One of the most studied stereoselective transformations for ketones is the asymmetric reduction of the carbonyl group to a secondary alcohol. In the case of 4-Methoxy-1-phenylbutan-1-one, this would yield the chiral alcohol 4-methoxy-1-phenylbutan-1-ol. The stereochemical course of this reduction can be directed to selectively produce either the (R)- or (S)-enantiomer. This control is typically achieved through the use of chiral catalysts, which create a chiral environment around the substrate, favoring the approach of the reducing agent from one face of the carbonyl plane over the other.

Research into the stereoselective bioreduction of structurally similar ketones, such as 1-(4-methoxyphenyl)ethanone, provides significant insight into the potential stereochemical transformations of 4-Methoxy-1-phenylbutan-1-one. Studies utilizing whole cells of various marine-derived fungi have demonstrated the effective and highly enantioselective reduction of these aromatic ketones. nih.gov These biocatalytic systems offer a green and efficient alternative to traditional chemical reductants.

The stereochemical preference of these bioreductions often follows Prelog's rule, which predicts the stereochemistry of the resulting secondary alcohol based on the steric bulk of the substituents on the carbonyl carbon. However, a number of microbial reductases exhibit "anti-Prelog" selectivity, yielding the opposite enantiomer. This diversity in enzymatic activity allows for the selective synthesis of both (R)- and (S)-alcohols. For example, in the bioreduction of 1-(4-methoxyphenyl)ethanone, certain fungal strains produce the (R)-alcohol with high enantiomeric excess, while others yield the (S)-alcohol. nih.gov

The following table summarizes the results from the stereoselective bioreduction of 1-(4-methoxyphenyl)ethanone by various marine-derived fungi, which can be considered analogous to the potential transformations for 4-Methoxy-1-phenylbutan-1-one.

| Fungal Strain | Product | Enantiomeric Excess (ee %) | Stereochemical Preference |

|---|---|---|---|

| Aspergillus sydowii Ce15 | (R)-1-(4-methoxyphenyl)ethanol | >99 | anti-Prelog |

| Bionectria sp. Ce5 | (R)-1-(4-methoxyphenyl)ethanol | >99 | anti-Prelog |

| Beauveria felina CBMAI 738 | (S)-1-(4-methoxyphenyl)ethanol | >99 | Prelog |

| Penicillium citrinum CBMAI 1186 | (S)-1-(4-methoxyphenyl)ethanol | 69 | Prelog |

Beyond biocatalysis, asymmetric transfer hydrogenation (ATH) using transition metal catalysts, such as those based on rhodium and ruthenium with chiral ligands, represents another powerful strategy for the enantioselective reduction of ketones. nih.govnih.gov These methods often provide high levels of enantioselectivity for a broad range of aromatic ketones. The introduction of a methoxy (B1213986) group on the aromatic ring, as is present in 4-Methoxy-1-phenylbutan-1-one, has been shown to be compatible with these catalytic systems. nih.gov

In addition to reduction, other stereoselective transformations at the carbonyl carbon of 4-Methoxy-1-phenylbutan-1-one, such as aldol (B89426) reactions or Grignard additions, can be envisaged. The stereochemical outcome of these reactions would be influenced by the facial selectivity of the nucleophilic attack, which can be controlled by the use of chiral reagents, catalysts, or by substrate-controlled diastereoselectivity if a chiral center is already present in the nucleophile or the ketone.

Theoretical and Computational Studies of 4 Methoxy 1 Phenylbutan 1 One

Application of Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A typical DFT study on 4-Methoxy-1-phenylbutan-1-one would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield key data such as bond lengths, bond angles, and dihedral angles. Different functionals and basis sets (e.g., B3LYP/6-311++G(d,p)) would be employed to ensure the accuracy of the calculations.

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method provides a foundational approximation for determining the wave function and energy of a quantum many-body system. nih.gov While often less accurate than DFT for many applications, it serves as a crucial starting point for more advanced post-Hartree-Fock methods. A computational study would typically compare results from both DFT and HF methods to provide a comprehensive understanding of the electronic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by its molecular orbitals.

An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of 4-Methoxy-1-phenylbutan-1-one. A smaller energy gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis could also be performed to investigate charge distribution and intramolecular interactions.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV/Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of 4-Methoxy-1-phenylbutan-1-one would be calculated to predict its infrared (IR) spectrum. This involves identifying the characteristic vibrational modes corresponding to different functional groups within the molecule.

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra (UV/Vis). This would help in understanding the electronic transitions within the molecule.

Computational Modeling of Reaction Mechanisms

Computational modeling can elucidate the step-by-step pathways of chemical reactions involving 4-Methoxy-1-phenylbutan-1-one.

Transition State Characterization

For any reaction where 4-Methoxy-1-phenylbutan-1-one acts as a reactant or is formed as a product, computational studies would aim to identify the transition state structures. By calculating the energy of these transition states, the activation energy for the reaction can be determined, providing crucial information about the reaction kinetics.

Potential Energy Surface Mapping

The potential energy surface (PES) of 4-Methoxy-1-phenylbutan-1-one is a complex landscape governed by the rotational freedom around its single bonds. The PES maps the energy of the molecule as a function of its geometric parameters, with minima corresponding to stable conformers and saddle points representing transition states between them. The primary degrees of freedom that shape the PES of this molecule are the torsion angles involving the phenyl ring, the carbonyl group, and the flexible butyl chain.

Key rotations influencing the PES include:

Rotation around the C(phenyl)-C(carbonyl) bond: This rotation is subject to steric hindrance between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring, as well as electronic effects from the methoxy (B1213986) group.

Rotation around the C(carbonyl)-C(butyl) bond: This determines the orientation of the butyl chain relative to the benzoyl moiety.

Rotations within the butyl chain: These rotations lead to various gauche and anti conformations of the aliphatic chain.

Computational studies on similar aromatic ketones suggest that the global minimum on the PES would correspond to a conformation that minimizes steric clashes while maximizing favorable electronic interactions. The presence of the methoxy group at the para position of the phenyl ring is expected to influence the rotational barrier of the phenyl group due to its electronic donating nature.

Table 1: Hypothetical Torsional Energy Barriers for 4-Methoxy-1-phenylbutan-1-one

| Rotational Bond | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |

| C(phenyl)-C(carbonyl) | 3-6 | Steric hindrance, resonance effects |

| C(carbonyl)-C(butyl) | 2-4 | Steric hindrance |

| C-C bonds in butyl chain | 3-5 | Torsional strain |

Note: The values in this table are estimations based on typical values for similar chemical bonds and are for illustrative purposes.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of 4-Methoxy-1-phenylbutan-1-one gives rise to a variety of spatial arrangements. The most stable conformers are dictated by a balance of intramolecular forces, including steric repulsion and stabilizing non-covalent interactions. The methoxy group, with its lone pairs of electrons on the oxygen atom, can participate in weak intramolecular hydrogen bonds with protons on the butyl chain, potentially stabilizing certain folded conformations.

The primary intermolecular interactions that govern the condensed-phase behavior of 4-Methoxy-1-phenylbutan-1-one include:

Dipole-dipole interactions: Arising from the polar carbonyl group.

van der Waals forces: Primarily from the phenyl ring and the butyl chain.

C-H···O interactions: Weak hydrogen bonds can form between the methoxy group or carbonyl oxygen and hydrogen atoms on neighboring molecules. researchgate.net

C-H···π interactions: The electron-rich phenyl ring can interact with C-H bonds of adjacent molecules. researchgate.net

Studies on methoxy-substituted indoles have shown that the orientation of the methoxy group can significantly impact the relative stabilities of different conformers. hhu.de For 4-Methoxy-1-phenylbutan-1-one, it is anticipated that the anti-conformer, where the methoxy group is oriented away from the butyl chain, would be energetically favored in the ground state to minimize steric hindrance. hhu.de

Table 2: Predicted Stable Conformers and Key Intermolecular Interactions

| Conformer | Key Feature | Dominant Intermolecular Interactions |

| Extended (Anti) | Butyl chain is extended away from the phenyl ring. | Dipole-dipole, van der Waals |

| Folded (Gauche) | Butyl chain is folded back towards the phenyl ring. | C-H···π, C-H···O |

Influence of the Methoxy Group on Electronic Properties and Reactivity

The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This has a profound influence on the electronic properties and reactivity of the 4-Methoxy-1-phenylbutan-1-one molecule.

The key electronic effects of the methoxy group are:

Increased electron density in the phenyl ring: The methoxy group enriches the ortho and para positions of the phenyl ring with electron density. hhu.de This makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions at these positions.

Activation of the phenyl ring: The increased electron density activates the ring towards electrophiles.

Influence on the carbonyl group: The electron-donating nature of the methoxy group can slightly reduce the electrophilicity of the carbonyl carbon by donating electron density through the phenyl ring.

Theoretical studies on related methoxy-substituted compounds have demonstrated that the methoxy group can significantly alter the molecular dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). hhu.de The presence of the methoxy group is expected to raise the energy of the HOMO, making the molecule more easily oxidized compared to its unsubstituted counterpart.

Table 3: Predicted Electronic Effects of the Methoxy Group

| Property | Effect of Methoxy Group | Consequence |

| Electron Density | Increased at ortho and para positions of the phenyl ring. hhu.de | Enhanced reactivity towards electrophiles at these positions. |

| HOMO Energy | Increased | Lower ionization potential, more susceptible to oxidation. |

| LUMO Energy | Slightly altered | Potential changes in spectroscopic properties. |

| Dipole Moment | Increased | Stronger dipole-dipole intermolecular interactions. |

Derivatives and Analogues of 4 Methoxy 1 Phenylbutan 1 One

Synthesis and Transformations of Substituted Phenylbutanones

The synthesis of substituted phenylbutanones, including isomers and analogues of 4-Methoxy-1-phenylbutan-1-one, can be achieved through various established organic chemistry methodologies. A notable example is the synthesis of 4-(4-methoxyphenyl)-2-butanone, an isomer of the target compound. This can be prepared by the condensation of acetone (B3395972) with anisaldehyde, which yields anisylidene acetone. Subsequent hydrogenation of this intermediate, typically in the presence of a palladium catalyst, affords the final product. chemicalbook.com

Another synthetic route to a related structure, 1-(4-methoxyphenyl)-butanone-3, involves the reaction of p-methoxy benzyl (B1604629) chloride with ethyl acetoacetate (B1235776) in acetone, using potassium carbonate as a base. The resulting intermediate is then subjected to hydrolysis and decarboxylation with aqueous sodium hydroxide (B78521) to yield the desired butanone. google.com This method highlights a versatile approach to constructing the phenylbutanone framework.

Transformations of these substituted phenylbutanones can lead to further derivatization. For instance, the methoxy (B1213986) group on the phenyl ring can be cleaved to yield the corresponding hydroxyphenyl derivative. This ether cleavage can be accomplished using strong acids like concentrated hydrogen bromide in a suitable solvent such as glacial acetic acid. google.com Such transformations open the door to a new set of derivatives with altered electronic and hydrogen-bonding properties.

Introduction of Diverse Functional Groups on the Phenyl Ring

For instance, Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one in the presence of a solid acid catalyst like acid-activated Montmorillonite clay can produce 4-(4-hydroxyphenyl)butan-2-one, also known as raspberry ketone. google.com This reaction demonstrates a method to introduce a hydroxyl group and an alkyl chain onto a phenyl ring in a single step.

Furthermore, amination reactions can be used to introduce nitrogen-containing functional groups. The C-N coupling of aryl halides with tertiary amines can be achieved, providing a pathway to synthesize aminated derivatives of phenylbutanones. researchgate.net These reactions expand the chemical diversity of the phenyl ring beyond simple alkyl and alkoxy substituents.

Alterations to the Butanone Chain (e.g., branched, unsaturated)

Modifications to the butanone chain of 4-Methoxy-1-phenylbutan-1-one offer another avenue for creating structural diversity. These alterations can include the introduction of branching or unsaturation.

The synthesis of unsaturated analogues can be achieved through condensation reactions. For example, the aldol (B89426) condensation of a substituted benzaldehyde, such as 2-hydroxy-4-methoxybenzaldehyde, with acetone can yield an α,β-unsaturated ketone, specifically 4-(2-hydroxy-4-methoxyphenyl)but-3-en-2-one. ontosight.ai This introduces a double bond into the butanone chain, creating a more rigid and electronically conjugated system. The hydrogenation of such unsaturated precursors provides a route to the corresponding saturated butanones. For instance, 4-(3-methoxyphenyl)-3-buten-2-one (B8754205) can be hydrogenated over a palladium on carbon catalyst to produce 4-(3-methoxyphenyl)-2-butanone. prepchem.com

While specific examples for the synthesis of branched-chain derivatives of 4-Methoxy-1-phenylbutan-1-one are not prevalent in the readily available literature, standard organic synthesis techniques such as alkylation of the enolate of the ketone can be proposed as a viable strategy to introduce alkyl groups at the α-position to the carbonyl group.

Incorporation into Complex Molecular Architectures (e.g., Schiff Bases)

The carbonyl group of 4-Methoxy-1-phenylbutan-1-one and its analogues serves as a reactive handle for the construction of more complex molecular architectures, most notably through the formation of Schiff bases. These imine-containing compounds are synthesized via the condensation reaction of the ketone with a primary amine.

A specific example is the synthesis of a thiosemicarbazone, a type of Schiff base, from 4-(4-methoxyphenyl)-2-butanone. This reaction involves the condensation of the ketone with 4-methyl-3-thiosemicarbazide in ethanol (B145695). tarc.edu.my The resulting thiosemicarbazone incorporates the phenylbutanone skeleton into a larger molecule containing a thiourea (B124793) moiety.

The general versatility of Schiff base formation allows for the incorporation of a wide variety of amine-containing fragments, leading to a vast library of derivatives with diverse structural and electronic features. researchgate.netnih.govnih.govijmcmed.orgyoutube.com These reactions can be used to link the phenylbutanone core to other heterocyclic systems or molecules with specific functionalities.

Stereoselective Synthesis of Chiral Derivatives

The carbonyl group of 4-Methoxy-1-phenylbutan-1-one presents a prochiral center, and its reduction can lead to the formation of a chiral alcohol, 4-methoxy-1-phenylbutan-1-ol. The stereoselective synthesis of such chiral derivatives is of significant interest as the different enantiomers can exhibit distinct biological activities.

Asymmetric reduction of the ketone is a primary strategy to achieve stereoselectivity. While specific studies on the stereoselective reduction of 4-Methoxy-1-phenylbutan-1-one are not extensively documented, general methods for the asymmetric reduction of ketones are well-established. These methods often employ chiral reducing agents or catalysts. For example, the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions can favor the formation of one enantiomer of the corresponding alcohol over the other.

The synthesis of chiral building blocks that can be elaborated into the desired chiral derivatives is another approach. For instance, the stereoselective synthesis of (3S, 4R)-5-phenylpentane-1,3,4-triol has been achieved from commercially available 3-phenylpropanal, utilizing key steps such as proline-catalyzed hydroxylation and Sharpless asymmetric epoxidation. repec.org Such strategies could be adapted to produce chiral precursors for the synthesis of stereochemically defined derivatives of 4-Methoxy-1-phenylbutan-1-one. The stereoselective functionalization at other positions, such as the 1'-position of related nucleoside analogues, has also been achieved through stereoselective S(N)2 reactions. nih.gov

Advanced Applications of 4 Methoxy 1 Phenylbutan 1 One in Organic Synthesis Research

Building Block for Complex Molecules

The butyrophenone (B1668137) framework is a common structural motif in a variety of organic molecules, and 4-Methoxy-1-phenylbutan-1-one serves as a valuable starting material for their synthesis. The ketone and the activated aromatic ring are key functional groups that allow for a range of chemical transformations, including cyclization reactions to form heterocyclic and polycyclic systems.

Research into related aryl ketones demonstrates the utility of this structural class. For instance, the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in the presence of a Brønsted superacid like triflic acid yields 3-trichloromethylindan-1-ones. beilstein-journals.org This type of reaction highlights the potential for the butyrophenone core to undergo acid-catalyzed cyclization, suggesting that 4-Methoxy-1-phenylbutan-1-one could be a precursor to substituted indanone derivatives. The reaction proceeds through the protonation of the carbonyl oxygen, which facilitates the intramolecular electrophilic attack on the phenyl ring. beilstein-journals.org

Furthermore, the synthesis of quinolone scaffolds, which are important in medicinal chemistry, has been achieved from related starting materials. For example, 4-(1H)-quinolones can be synthesized from the cyclization of 3-(phenylimino)propionate intermediates, which are in turn derived from aniline (B41778) and ethyl 3,3-diethoxypropanoate. researchgate.net This suggests that the butyrophenone structure of 4-Methoxy-1-phenylbutan-1-one could be modified and then cyclized to form complex heterocyclic systems like quinolones or other related nitrogen-containing heterocycles. researchgate.net The synthesis of various oxygen-containing heterocycles, such as benzofurans and xanthenes, often utilizes aryl ketone or aldehyde precursors, further underscoring the potential of 4-Methoxy-1-phenylbutan-1-one as a versatile building block. nih.gov

Table 1: Examples of Cyclization Reactions with Related Ketone Structures

| Starting Material Class | Reaction Type | Product Class | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | Intramolecular Friedel-Crafts Cyclization | 3-Trichloromethylindan-1-ones | Triflic acid (TfOH), 80°C | beilstein-journals.org |

| Ethyl 3,3-diethoxypropanoate and Aniline | Intermediate Formation and Thermal Cyclization | 4-(1H)-Quinolones | Ph2O, High Temperature | researchgate.net |

| Aryl Aldehydes and Arynes | 2:1 Coupling Reaction | 9-Arylxanthenes | Transition metal-free | nih.gov |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are highly valued for their efficiency and atom economy. researchgate.netbaranlab.org The ketone functionality in 4-Methoxy-1-phenylbutan-1-one makes it a potential candidate for several named MCRs.

The Biginelli reaction , for example, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.orgnih.gov While aldehydes are the classic substrate, the use of ketones can lead to tetrasubstituted DHPMs. The reactivity of 4-Methoxy-1-phenylbutan-1-one in a Biginelli-type reaction would depend on the activation of its α-methylene group, potentially leading to novel DHPM derivatives with applications in medicinal chemistry as calcium channel blockers or antihypertensive agents. wikipedia.orgfrontiersin.org

Similarly, the Hantzsch pyridine (B92270) synthesis is another prominent MCR that typically uses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form 1,4-dihydropyridines. wikipedia.orgorganic-chemistry.orgresearchgate.net These products are structurally similar to NADH coenzymes and have found use as pharmaceuticals. nih.gov The participation of a ketone like 4-Methoxy-1-phenylbutan-1-one in a Hantzsch-type reaction, while less common, could offer a pathway to novel, highly substituted pyridine derivatives.

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions , also represent potential avenues for the application of 4-Methoxy-1-phenylbutan-1-one. The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. researchgate.netwikipedia.org The Ugi reaction is a four-component reaction that adds an amine to this mixture to produce a dipeptide-like scaffold. nih.govmdpi.com The ketone group in 4-Methoxy-1-phenylbutan-1-one is a suitable carbonyl component for these reactions, which would allow for the rapid generation of complex, functionalized amide derivatives. wikipedia.orgnih.gov

Table 2: Overview of Major Multicomponent Reactions and Potential Substrate Role

| Reaction Name | Typical Components | Product Type | Potential Role of 4-Methoxy-1-phenylbutan-1-one | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone | As the ketone/carbonyl component | wikipedia.orgorganic-chemistry.org |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine | As the carbonyl component (less common) | wikipedia.orgorganic-chemistry.org |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | As the ketone component | researchgate.netwikipedia.org |

| Ugi Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide, Amine | α-Acylamino Carboxamide | As the ketone component | nih.govmdpi.com |

Chiral Auxiliary or Ligand Precursor Research

The development of chiral ligands is fundamental to asymmetric catalysis, a field crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. nih.goveurekalert.org The structure of 4-Methoxy-1-phenylbutan-1-one provides a versatile scaffold that can be chemically modified to generate novel chiral ligands.

A common strategy in ligand design involves the introduction of stereogenic centers and coordinating heteroatoms. The ketone in 4-Methoxy-1-phenylbutan-1-one can be asymmetrically reduced to a chiral alcohol. This hydroxyl group, along with the existing methoxy (B1213986) group, can then act as coordinating sites for a metal center. Further modifications, such as the introduction of phosphine (B1218219) groups, which are known for their strong coordination to transition metals, could transform the molecule into a P,O-type chiral ligand. utexas.edu Research on butyrophenone derivatives has shown their utility in synthesizing neuroleptic drugs, which often involves creating complex spirocyclic structures and modifying the core skeleton, demonstrating the chemical tractability of this class of compounds for elaborate molecular engineering. dtic.mil

The phenyl ring can be functionalized to introduce additional coordinating groups, leading to pincer-type ligands. The methoxybutyl chain offers flexibility and can be altered in length or have other functional groups introduced to fine-tune the steric and electronic properties of the resulting ligand. This modularity is a key principle in modern chiral ligand design, allowing for the rapid optimization of catalysts for specific asymmetric transformations. utexas.edu

Development of Novel Catalytic Systems Utilizing its Structural Motifs